molecular formula C14H21NO3 B1306320 (2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine CAS No. 510723-75-8

(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Cat. No. B1306320
M. Wt: 251.32 g/mol
InChI Key: UMUVEGLNWVUCTM-UHFFFAOYSA-N
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Description

The compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, a detailed molecular structure analysis isn’t possible .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its structure and the properties of similar compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ring-Opening Reactions : The compound has been utilized in the synthesis of complex organic structures. For instance, it plays a role in the ring-opening reactions of furan to produce benzoquinoline derivatives, a process catalyzed by iodine (Chen, Li, Liu, & Wang, 2013).

  • Formation of Heteroaryl-Benzotriazoles : In a one-step synthesis process, primary amines react with o-phthalaldehyde and 2,5-dimethoxy-2,5-dihydrofuran, in the presence of benzotriazole, to form N-substituted-2-(benzotriazol-1-yl) isoindoles and pyrroles (Katritzky, Cui, Long, Mehta, & Steel, 2000).

  • Synthesis of Pyrrolo Benzodiazepines : The compound is instrumental in the synthesis of pyrrolo[1,2-a][1,4]benzodiazepines, useful in medicinal chemistry (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).

Enantioselective Synthesis

  • Enantioselective Synthesis of Furan-2-yl Amines : It is used in the enantioselective synthesis of furan-2-yl amines and amino acids, crucial in the production of chiral compounds (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Pharmaceutical Applications

Catalytic and Organic Transformations

  • Palladium-Catalyzed Transformations : The compound is useful in palladium-catalyzed carbonylative transformations of benzyl amines, significant in organic synthesis (Li, Wang, & Wu, 2018).

  • Iron-Catalyzed Amination : It is involved in iron-catalyzed direct amination of benzyl alcohols, a sustainable approach in synthesizing benzylamines (Yan, Feringa, & Barta, 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety measures should always be taken when handling chemical compounds, including the use of personal protective equipment .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUVEGLNWVUCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2CCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389939
Record name 1-(2,4-Dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

CAS RN

510723-75-8
Record name 1-(2,4-Dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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